3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a purine moiety, a piperazine ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile typically involves multi-step organic reactionsEach step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, such as temperature, pressure, and solvent choice .
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(piperazin-1-yl)-1,2-benzothiazole
- 1-piperazineethanol, 4-(9H-purin-6-yl)-
Uniqueness
3-[4-(9-cyclopropyl-9H-purin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H17N9 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[4-(9-cyclopropylpurin-6-yl)piperazin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C17H17N9/c18-9-13-15(20-4-3-19-13)24-5-7-25(8-6-24)16-14-17(22-10-21-16)26(11-23-14)12-1-2-12/h3-4,10-12H,1-2,5-8H2 |
InChI Key |
ZPLHPKPZNXOMGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=NC=CN=C5C#N |
Origin of Product |
United States |
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